Piperidine-3,5-dione Piperidine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 769070-04-4
VCID: VC7999852
InChI: InChI=1S/C5H7NO2/c7-4-1-5(8)3-6-2-4/h6H,1-3H2
SMILES: C1C(=O)CNCC1=O
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

Piperidine-3,5-dione

CAS No.: 769070-04-4

Cat. No.: VC7999852

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Piperidine-3,5-dione - 769070-04-4

Specification

CAS No. 769070-04-4
Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name piperidine-3,5-dione
Standard InChI InChI=1S/C5H7NO2/c7-4-1-5(8)3-6-2-4/h6H,1-3H2
Standard InChI Key KIBFBTVPDRASNT-UHFFFAOYSA-N
SMILES C1C(=O)CNCC1=O
Canonical SMILES C1C(=O)CNCC1=O

Introduction

Structural and Chemical Properties of Piperidine-3,5-dione

Piperidine-3,5-dione (C₅H₇NO₂) features a piperidine ring with ketone functionalities at the 3 and 5 positions, conferring unique electronic and steric properties. The planar arrangement of the diketone groups enables participation in conjugate addition reactions and cyclization processes, making it a valuable intermediate in organic synthesis . Substituted derivatives, such as benzyl-piperidine-3,5-dione (C₁₄H₁₄N₂O₂), incorporate aromatic groups that enhance stability and modulate bioactivity .

Table 1: Key Structural Features of Piperidine-3,5-dione Derivatives

DerivativeFormulaMolecular Weight (g/mol)Key Functional Groups
Piperidine-3,5-dioneC₅H₇NO₂113.113,5-diketone
Benzyl derivativeC₁₄H₁₄N₂O₂242.27N-benzyl, 3,5-diketone
Spirocyclic analogC₃₀H₃₄N₂O₅502.60Spiro-indolizine, trimethoxy

The benzyl-substituted variant, synthesized via a two-step indolization and cyclization sequence, achieves a 46% yield, highlighting the efficiency of intramolecular reactions in constructing this framework .

Synthetic Methodologies and Reaction Mechanisms

Synthesis of Benzyl-Piperidine-3,5-dione

The benzyl derivative is prepared through a two-step protocol:

  • Indolization: Benzyl alcohol reacts with potassium nitrate under acidic conditions to form an intermediate indole structure.

  • Cyclization: The intermediate undergoes hydrolysis to benzaldehyde, followed by intramolecular cyclization to yield the diketone .

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
IndolizationKNO₃, H₂SO₄, 80°C, 6 hr6892
CyclizationPOCl₃, CHCl₃, reflux, 4 hr4689

This method’s regioselectivity is attributed to steric and electronic factors favoring diketone formation over alternative isomers .

Spirocyclic Derivatives via 1,3-Dipolar Cycloaddition

Hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione derivatives are synthesized via a catalyst-free, three-component reaction involving:

  • 3,5-Diarylidene-1-benzylpiperidin-4-one

  • Isatin

  • L-pipecolic acid

The reaction proceeds through an azomethine ylide intermediate, forming spirocyclic products with high regioselectivity (63–85% yields) . X-ray crystallography confirms the stereochemistry, with the 3,4,5-trimethoxy-substituted derivative (2e) exhibiting the most potent cytotoxicity (LC₅₀ = 7.27 µg/mL) .

Biological Activity and Mechanistic Insights

Cytotoxicity Against Artemia salina

Spirocyclic piperidine-3,5-dione derivatives demonstrate dose-dependent lethality in brine shrimp assays, a proxy for antitumor potential.

Table 3: Cytotoxicity of Selected Derivatives

CompoundSubstituents (R₁, R₂)LC₅₀ (µg/mL)
2a2,4-Dichlorophenyl174.59
2e3,4,5-Trimethoxyphenyl7.27
2g4-Fluorophenyl98.43

Compound 2e’s enhanced activity is attributed to electron-donating methoxy groups, which improve membrane permeability and target binding .

Future Directions and Research Opportunities

  • Parent Compound Characterization: Fundamental studies on Piperidine-3,5-dione’s physicochemical properties (e.g., solubility, pKa) are needed to elucidate its reactivity.

  • Anticancer Mechanistic Studies: Proteomics and genomics approaches could identify molecular targets of cytotoxic derivatives.

  • Synthetic Diversification: Introducing chiral centers or fluorinated groups may enhance bioavailability and selectivity.

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